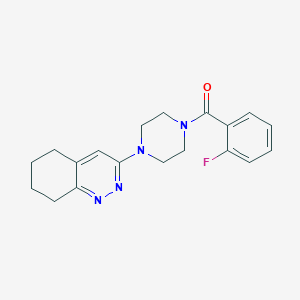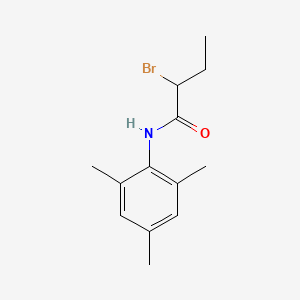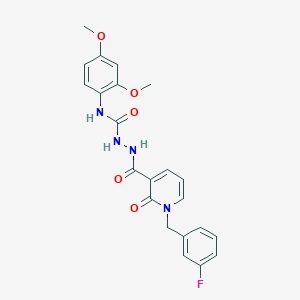![molecular formula C15H16N4O B2611249 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile CAS No. 339102-65-7](/img/structure/B2611249.png)
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a methoxyanilino group, and a propenylidene malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile typically involves the following steps:
Formation of the Propenylidene Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form the propenylidene intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Coupling with Methoxyaniline: Finally, the compound is coupled with 2-methoxyaniline through a nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyanilino groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified electronic properties.
Substitution: Substituted products with diverse functional groups.
科学研究应用
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(2-ethoxyanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(2-chloroanilino)-2-propenylidene]malononitrile
Uniqueness
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDDEWRVASLGT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)




![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)

![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)



![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)
